molecular formula C13H19NO2 B3276171 4-((3-Methoxyphenoxy)methyl)piperidine CAS No. 63608-37-7

4-((3-Methoxyphenoxy)methyl)piperidine

Cat. No.: B3276171
CAS No.: 63608-37-7
M. Wt: 221.29 g/mol
InChI Key: BJWGYFBJEZCOEG-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry Research

The piperidine scaffold is one of the most frequently encountered heterocycles in approved drugs, playing a critical role in the pharmaceutical industry. chemimpex.comchemrxiv.org This is attributed to its ability to introduce favorable physicochemical properties into a molecule, such as modulating lipophilicity and basicity, which can enhance pharmacokinetic profiles. thermofisher.com The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. wikipedia.org

The introduction of chiral centers within the piperidine ring can further refine a molecule's biological activity and selectivity. thermofisher.comnih.gov Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, acting as central nervous system modulators, analgesics, antihistamines, and anticancer agents. cymitquimica.com The versatility of the piperidine scaffold makes it a privileged structure in drug discovery, continually inspiring the development of novel pharmaceuticals. chemimpex.com

Overview of Structurally Related Piperidine Derivatives and Their Research Relevance

The core structure of 4-((3-Methoxyphenoxy)methyl)piperidine features a piperidine ring substituted at the 4-position with a methoxyphenoxy methyl group. A wide variety of structurally related piperidine derivatives have been synthesized and investigated for their potential therapeutic applications. These include:

Phenoxyalkylpiperidines: This class of compounds, characterized by a phenoxy group linked to the piperidine ring via an alkyl chain, has been explored for its high affinity for sigma-1 (σ1) receptors. uniba.it For instance, certain phenoxyalkylpiperidines have shown potent anti-amnesic effects in preclinical studies, suggesting their potential in treating cognitive deficits. uniba.it

Fluorinated Piperidines: The introduction of fluorine atoms into the piperidine scaffold can significantly alter a compound's metabolic stability and binding affinity. For example, 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been synthesized and evaluated as potent and selective dopamine (B1211576) D4 receptor antagonists. chemrxiv.org

Piperidine Ethers: A range of piperidine ethers have been investigated for their activity at various biological targets. For example, 4-oxypiperidine ethers have been designed as dual-targeting ligands for histamine (B1213489) H3 receptors and cholinesterases, which could be beneficial in the treatment of neurodegenerative diseases. nih.gov

N-Substituted Piperidines: The nitrogen atom of the piperidine ring offers a convenient point for modification. For instance, N-benzyl piperidine derivatives are common intermediates in the synthesis of a variety of pharmacologically active compounds. researchgate.net

The research on these related compounds highlights the chemical tractability of the piperidine scaffold and the diverse biological activities that can be achieved through its derivatization.

Rationale for Investigating this compound and its Analogues

The specific chemical architecture of this compound, combining a piperidine ring with a methoxyphenoxy moiety, suggests its potential as a modulator of neurological pathways. The rationale for its investigation is supported by several key findings in related structures:

Potential for Neurological Targeting: The hydrochloride salt of the closely related compound, 4-(3-methoxyphenoxy)piperidine, is recognized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders and managing pain. chemimpex.com This suggests that the 3-methoxyphenoxy group, in combination with a piperidine ring, is a valuable pharmacophore for CNS-active agents.

Choline (B1196258) Transporter Inhibition: Structurally similar 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of the presynaptic choline transporter (CHT). nih.gov The CHT is essential for the synthesis of the neurotransmitter acetylcholine, and its inhibition is a promising strategy for developing novel therapeutics.

Dopamine Receptor Antagonism: As mentioned, fluorinated analogues of phenoxymethylpiperidines have shown high affinity for the dopamine D4 receptor. chemrxiv.org This indicates that the broader phenoxymethylpiperidine scaffold is a promising template for the design of ligands for dopamine receptors, which are implicated in various neuropsychiatric disorders.

Given these precedents, this compound and its analogues are logical candidates for investigation as novel agents targeting neurological and psychiatric conditions. The methoxy (B1213986) group on the phenoxy ring and the methyl linker provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Table of Compound Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 63608-37-7 chemicalbook.com
Molecular Formula C13H19NO2 chemicalbook.com
Molecular Weight 221.29 g/mol N/A
Appearance Not specifiedN/A
Boiling Point Not specified chemicalbook.com
Melting Point Not specified chemicalbook.com
Density Not specified chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGYFBJEZCOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 3 Methoxyphenoxy Methyl Piperidine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 4-((3-methoxyphenoxy)methyl)piperidine identifies two primary disconnection points that dictate the main synthetic strategies: the ether linkage and the bond between the piperidine (B6355638) ring and the exocyclic methylene (B1212753) carbon.

Disconnection of the Ether Linkage: This is the most common approach, simplifying the molecule into two key precursors: a functionalized piperidine and a methoxyphenol component.

Piperidine Precursor : The most direct precursor is 4-(hydroxymethyl)piperidine or its N-protected form, such as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate . To facilitate the ether linkage formation, the hydroxyl group is often converted into a better leaving group, leading to intermediates like 4-(tosyloxymethyl)piperidine or 4-(chloromethyl)piperidine . The synthesis of a similar structure has been shown to start from piperidin-4-ylmethanol (2). researchgate.net

Phenol (B47542) Precursor : The second component is 3-methoxyphenol (B1666288) . Alternatively, for cross-coupling reactions, an activated derivative like 1-bromo-3-methoxybenzene or 1-iodo-3-methoxybenzene can be used.

Disconnection at the Piperidine Ring: A less direct but viable strategy involves constructing the piperidine ring itself as a late-stage step. This approach would involve precursors that already contain the (3-methoxyphenoxy)methyl fragment attached to a linear chain, which is then cyclized. For example, a precursor could be derived from 3-methoxybenzaldehyde , which is built up into a suitable amino-alkene or amino-halide for subsequent cyclization. google.com

A summary of potential key precursors is provided in the table below.

Precursor TypeChemical NameRole in Synthesis
Piperidine Core4-(Hydroxymethyl)piperidineProvides the complete piperidine-methanol scaffold.
N-Protected Piperidinetert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateProtects the piperidine nitrogen during functionalization of the hydroxyl group. researchgate.net
Activated Piperidine4-(Tosyloxymethyl)piperidineProvides a good leaving group (tosylate) for nucleophilic substitution by the phenoxide. researchgate.net
Phenolic Component3-MethoxyphenolActs as the nucleophile (as a phenoxide) in Williamson ether synthesis or as the hydroxyl component in a Mitsunobu reaction.
Aryl Halide1-Bromo-3-methoxybenzeneServes as the electrophile in metal-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig). organic-chemistry.org
Aldehyde Precursor3-MethoxybenzaldehydeCan be used in syntheses where the piperidine ring is constructed from acyclic precursors. google.com

Multistep Synthetic Routes to the Core this compound Scaffold

The construction of the target molecule is typically achieved through a logical sequence of reactions that assemble the key fragments. A common and effective route involves the protection of the piperidine nitrogen, activation of the side-chain hydroxyl group, formation of the ether bond, and final deprotection.

A representative synthetic pathway is as follows:

N-Protection: The secondary amine of 4-(hydroxymethyl)piperidine is protected, often as a tert-butyloxycarbonyl (Boc) carbamate (B1207046), to prevent side reactions in subsequent steps.

Hydroxyl Activation: The primary alcohol of the N-Boc protected intermediate is converted into a good leaving group. This is commonly achieved by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base to form a tosylate or mesylate, respectively. researchgate.net

Ether Formation: The resulting activated intermediate is reacted with 3-methoxyphenol in the presence of a base (e.g., sodium hydride, potassium carbonate) to form the aryl ether linkage via a Williamson ether synthesis.

N-Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final product, this compound.

Strategies for Piperidine Ring Formation and Functionalization

The piperidine motif is a cornerstone of many synthetic targets, and numerous methods exist for its formation and functionalization.

Piperidine Ring Formation:

Hydrogenation of Pyridines: One of the most direct methods is the catalytic hydrogenation of a corresponding 4-substituted pyridine (B92270) precursor. Catalysts such as rhodium on carbon (Rh/C) or ruthenium complexes are effective for this transformation, often providing access to specific stereoisomers. nih.govorganic-chemistry.org

Intramolecular Cyclization: Piperidines can be formed by the cyclization of linear precursors. The aza-Prins cyclization, which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound, can generate 4-halopiperidines that are precursors to further functionalization. organic-chemistry.org Intramolecular hydroamination of suitable amino-alkenes, catalyzed by transition metals like rhodium, also provides a direct route to the piperidine ring.

Functionalization of Pre-existing Piperidine Rings:

From 4-Piperidone: A versatile starting material is N-protected 4-piperidone. A Wittig reaction using methyl triphenylphosphonium bromide can introduce a methylene group, yielding N-protected 4-methylenepiperidine. google.com This exocyclic double bond can then be hydroborated and oxidized to install the required hydroxymethyl group.

Kinetic Resolution: For applications requiring specific stereochemistry, kinetic resolution of racemic 2-aryl-4-methylenepiperidines can be achieved through deprotonation with a chiral base, allowing for the synthesis of enantioenriched piperidine building blocks. acs.org

Ether Linkage Formation Methodologies

The formation of the aryl ether bond is the key step in connecting the two principal fragments of the molecule. Several robust methods are available.

Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of 3-methoxyphenol with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the corresponding phenoxide. rsc.org This nucleophile then displaces a leaving group (e.g., tosylate, mesylate, or halide) from the N-protected 4-(functionalized methyl)piperidine. researchgate.netrsc.org

Mitsunobu Reaction: This reaction allows for the direct coupling of the N-protected 4-(hydroxymethyl)piperidine with 3-methoxyphenol. It is carried out in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.org This method is known for its mild conditions and is often used for sterically hindered substrates. organic-chemistry.org

Metal-Catalyzed Cross-Coupling: For substrates where the Williamson or Mitsunobu reactions are not optimal, palladium or copper-catalyzed etherifications are powerful alternatives.

Buchwald-Hartwig Etherification: This palladium-catalyzed reaction couples an alcohol (N-protected 4-(hydroxymethyl)piperidine) with an aryl halide (1-bromo-3-methoxybenzene) in the presence of a suitable phosphine ligand and a base. organic-chemistry.org

Ullmann Condensation: A copper-catalyzed coupling can also be employed, typically reacting an aryl iodide or bromide with the alcohol component, often requiring higher temperatures than palladium-catalyzed systems. organic-chemistry.org

Incorporation of the Methoxyphenoxy Moiety

MethodPiperidine ReagentPhenol ReagentKey Reagents/Catalyst
Williamson Synthesis N-Boc-4-(tosyloxymethyl)piperidine3-MethoxyphenolNaH or K2CO3
Mitsunobu Reaction N-Boc-4-(hydroxymethyl)piperidine3-MethoxyphenolPPh3, DEAD/DIAD
Buchwald-Hartwig Coupling N-Boc-4-(hydroxymethyl)piperidine1-Bromo-3-methoxybenzenePd catalyst, phosphine ligand, base
Ullmann Condensation N-Boc-4-(hydroxymethyl)piperidine1-Iodo-3-methoxybenzeneCu catalyst, ligand, base

Derivatization Strategies of this compound and Analogues

Once the core scaffold is synthesized, the secondary amine of the piperidine ring is a prime site for further functionalization, allowing for the creation of a diverse library of analogues.

Modifications at the Piperidine Nitrogen (N-Alkylation, N-Acylation)

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be achieved through several standard methods.

Direct Alkylation: The piperidine can be reacted with an alkyl halide (e.g., an alkyl bromide or iodide) in a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), is typically added to scavenge the acid byproduct. researchgate.netgoogle.com

Reductive Amination: A versatile and high-yielding method involves reacting the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN). sciencemadness.org This one-pot procedure is highly efficient for producing a wide range of N-substituted piperidines.

N-Acylation: The formation of an amide bond at the piperidine nitrogen is another common derivatization.

Reaction with Acyl Halides/Anhydrides: The piperidine readily reacts with acyl chlorides or acid anhydrides, usually in the presence of a base like triethylamine or pyridine to neutralize the HCl or carboxylic acid byproduct.

Amide Coupling with Carboxylic Acids: Direct coupling with a carboxylic acid is achieved using standard peptide coupling reagents. A combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) effectively promotes the formation of the amide bond under mild conditions.

A summary of derivatization reactions is presented below.

Reaction TypeReagentsProduct Type
N-Alkylation Alkyl halide, K2CO3N-Alkyl piperidine
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3N-Alkyl piperidine
N-Acylation Acyl chloride, Et3NN-Acyl piperidine (Amide)
Amide Coupling Carboxylic acid, EDC, HOBtN-Acyl piperidine (Amide)

Substitutions on the Phenoxy Ring

Research into related structures, such as phenoxymethylpiperidine derivatives, provides insight into common substitution patterns. For instance, in the development of dopamine (B1211576) D4 receptor antagonists, various substitutions were made on the phenoxy ring of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. chemrxiv.org The introduction of electron-withdrawing groups like cyano (CN) and fluoro (F) has been systematically studied. It was observed that a 4-cyano or a 4-fluoro-3-cyano substitution on the phenoxy ring resulted in compounds with potent binding affinities. chemrxiv.org Conversely, introducing a methyl group at the 4-position of the phenoxy ring led to an inactive compound, highlighting the sensitivity of molecular interactions to the substituent's nature. chemrxiv.org

A key intermediate for the synthesis of the targeted therapy drug Vandetanib is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate. researchgate.net This structure showcases substitutions on the phenoxy ring, specifically an additional methoxy (B1213986) group and a methoxycarbonyl group, which are installed through a multi-step synthesis involving acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol. researchgate.net

Table 1: Examples of Substitutions on the Phenoxy Ring of Related Piperidine Scaffolds

Scaffold Substituent(s) on Phenoxy Ring Resulting Compound Name/Class Reference
4,4-difluoro-3-(phenoxymethyl)piperidine 4-Cyano 4-cyano-3-(phenoxymethyl)piperidine derivative chemrxiv.org
4,4-difluoro-3-(phenoxymethyl)piperidine 4-Cyano, 3-Fluoro 4-cyano-3-fluoro-3-(phenoxymethyl)piperidine derivative chemrxiv.org
4,4-difluoro-3-(phenoxymethyl)piperidine 3-Cyano 3-cyano-3-(phenoxymethyl)piperidine derivative chemrxiv.org

Modifications at the Piperidine Ring Carbons (e.g., Hydroxylation, Alkylation)

Functionalization of the piperidine ring carbons introduces structural diversity and can significantly alter the three-dimensional shape and polarity of the molecule. Common modifications include alkylation and hydroxylation.

Alkylation: The introduction of alkyl groups to the piperidine ring can create steric bulk and establish new stereocenters. A general method for the synthesis of 3-alkyl-4-piperidones involves the deprotonation of an N-protected 4-piperidone-derived imine, followed by monoalkylation with alkyl halides. researchgate.net This approach allows for the introduction of various alkyl groups at the C-3 position. Another strategy involves the catalytic hydrogenation of a substituted dihydropyridine, such as in the synthesis of (3R, 4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine, to yield the corresponding 4-methylpiperidine (B120128) derivative. google.com

Hydroxylation and Bridging: The introduction of hydroxyl groups increases polarity. A regio- and stereoselective method to prepare 4-substituted 1-benzylpiperidine-3,5-diols involves the nucleophilic ring-opening of 1-benzyl-4,5-epoxypiperidin-3-ols. researchgate.net This demonstrates a controlled way to introduce two hydroxyl groups onto the piperidine ring. Furthermore, more complex modifications involve creating bridged piperidine analogues to conformationally constrain the ring system. nih.gov These bridged structures, such as 2-azanorbornanes and nortropanes, are synthesized through multi-step sequences to probe the impact of steric constraints. nih.gov

Stereochemical Control in Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of this compound analogues is crucial as different enantiomers or diastereomers often exhibit distinct biological activities and properties.

Several strategies are employed to achieve stereochemical control. One approach is to use chiral starting materials. For example, enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one precursors have been used to ensure the synthesis of stereochemically unambiguous bridged piperidine derivatives. nih.gov

Diastereoselective synthesis can be achieved by controlling the reaction conditions and sequence. A method for synthesizing 2,4-disubstituted piperidines allows for complete control of reaction selectivity by changing the order of the reaction sequence. researchgate.net Another powerful technique is the regio- and stereoselective ring-opening of epoxides. The synthesis of cis-3-methyl-4-aminopiperidine derivatives proceeds via the regioselective opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net Similarly, the reaction of 1-benzyl-4,5-epoxypiperidin-3-ols with various nucleophiles proceeds with high regio- and stereoselectivity to produce specific diastereomers of polyhydroxylated piperidines. researchgate.net Asymmetric catalysis is also a key method, as demonstrated in a patent describing a catalytic ring-closure reaction to form a (3R,4R)-dihydropyridine intermediate, which is then reduced to the desired chiral piperidine. google.com

Analytical Characterization Techniques for Synthetic Products

The structural elucidation and purity assessment of this compound and its synthesized derivatives are confirmed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise structure of the synthesized molecules. For example, in the characterization of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, ¹H NMR signals confirm the presence and connectivity of all protons, with specific chemical shifts (δ) assigned to the piperidine, phenoxy, and protecting group protons. researchgate.net For instance, the piperidine ring protons typically appear as multiplets in the δ 1.1-2.6 ppm range, while the methoxy group protons (O-CH₃) appear as a singlet around δ 3.8 ppm. researchgate.netgoogle.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI-MS) is commonly used, and it typically shows the protonated molecule [M+H]⁺. For the intermediate mentioned above, an ESI-MS signal was observed at m/z 380.4, corresponding to the [M+H]⁺ ion of the target molecule (C₂₀H₂₉NO₅). researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass to further confirm the elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for a piperidine derivative would include C-H stretching, C-N stretching, and C-O ether stretching vibrations. For a related piperidone, characteristic peaks were observed at 1645 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (aromatic C=C). google.com

Table 2: Spectroscopic Data for a Representative Intermediate

Technique Compound Observed Data Reference
¹H NMR tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate δ 1.13(m, 2H); 1.44(s, 9H); 1.64(d, 2H); 1.75(m, 2H); 2.44(s, 3H); 2.55(m, 2H); 3.84(d, 2H); 4.12(s, 2H); 7.34(d, 2H); 7.80(d, 2H) researchgate.net
ESI-MS tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate m/z: 380.4 [M+H]⁺ researchgate.net

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a standard method for assessing the purity of the final compounds and for monitoring the progress of a reaction. In the synthesis of peptides using 4-methylpiperidine as a reagent, RP-HPLC was used extensively to analyze reaction kinetics and product purity. researchgate.net The method typically employs a C18 column and a gradient elution system, for example, with water and acetonitrile (both often containing a modifier like trifluoroacetic acid). The purity of a sample is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. A purified peptide synthesized using this method showed a single peak with a purity of >99% by HPLC analysis. researchgate.net

Molecular Interactions and in Vitro Pharmacological Profiling of 4 3 Methoxyphenoxy Methyl Piperidine Analogues

Ligand-Target Binding Assays

Ligand-target binding assays are fundamental in characterizing the affinity and selectivity of compounds for their biological targets. For 4-((3-Methoxyphenoxy)methyl)piperidine analogues, these assays have revealed a complex pattern of interactions with opioid and serotonin (B10506) receptors, among others.

Analogues of this compound have been investigated for their binding affinities at various receptors, notably opioid and serotonin receptors. The structural modifications of the piperidine (B6355638) ring and its substituents play a critical role in determining the affinity and selectivity for these receptors.

Research on related piperidine structures has shown that modifications at the 4-position of the piperidine ring can significantly influence binding affinity at the μ-opioid receptor (μOR). plos.org For instance, certain chemical modifications can increase binding affinity, while the removal of key functional groups, such as the N-phenethyl group in fentanyl analogues, drastically reduces it. plos.org

In the context of serotonin receptors, studies on related phenoxyalkylpiperidines have demonstrated high affinity for the sigma-1 (σ1) receptor. uniba.it For example, N-[(4-methoxyphenoxy)ethyl]piperidines have shown high σ1 receptor affinity, with Ki values in the nanomolar range. uniba.it Specifically, the 4-methyl substituent on the piperidine ring was found to be optimal for σ1 receptor interaction. uniba.it However, these same analogues generally displayed moderate to low affinity for the σ2 receptor, indicating a degree of selectivity. uniba.it

Furthermore, the investigation of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed high affinity for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM. nih.gov These compounds, however, showed very weak affinity for 5-HT1A receptors and α2-adrenoceptors, highlighting their selectivity for SERT. nih.gov

The binding affinities of some this compound analogues and related compounds are summarized in the table below.

Compound/AnalogueReceptor TargetBinding Affinity (Ki or IC50)Selectivity Profile
Fentanyl Analogue (with modification at 4-position) μ-Opioid ReceptorIncreased affinity noted with specific modifications plos.orgHigh for μOR
N-[(4-methoxyphenoxy)ethyl]piperidines Sigma-1 (σ1) ReceptorKi = 0.89–1.49 nM uniba.itSelective for σ1 over σ2 receptors
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative Serotonin Transporter (SERT)Ki = 2-400 nM nih.govHigh for SERT, low for 5-HT1A and α2-adrenoceptors
Triazole Derivative 6d μ-Opioid ReceptorIC50 = 1.9 µM scielo.brModerate for MOR, weaker for σ1R
Triazole Derivative 6d Sigma-1 (σ1) ReceptorIC50 = 6.9 µM scielo.brWeaker than for MOR

This table is for illustrative purposes and includes data from related piperidine structures to highlight general trends in receptor binding.

Information regarding the specific enzyme inhibition kinetics and mechanism of action for this compound itself on enzymes like thymidylate synthase or the choline (B1196258) transporter is not extensively detailed in the provided search results. However, related research on piperidine derivatives provides insights into their potential as enzyme inhibitors. For instance, studies on various piperidine-containing compounds have explored their inhibitory activities against a range of kinases. nih.gov

Research on stereoisomers of a clinically relevant Janus kinase (Jak) inhibitor containing a piperidine ring, CP-690,550, revealed that the stereochemistry of the piperidine ring is crucial for its inhibitory activity against Jak3 and Jak2. nih.gov This suggests that analogues of this compound could potentially exhibit stereoselective inhibition of certain enzymes.

Competitive radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of how strongly a compound binds to its target.

For analogues of this compound, such assays have been employed to elucidate their receptor interaction profiles. For example, in a study of triazole derivatives of fentanyl, the binding affinity for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) was determined using competitive binding assays. scielo.br The results showed that these novel triazoles had moderate to very low affinity for both receptors, with IC50 values in the micromolar range. scielo.br

Similarly, the affinity of phenoxyalkylpiperidines for σ1 and σ2 receptors was determined through radioligand binding assays. uniba.it These studies confirmed that certain structural features, like a 4-methyl substituent on the piperidine ring, confer optimal interaction with the σ1 subtype. uniba.it

The dissociation constant (Kd) is another critical parameter derived from these assays, representing the concentration of radioligand that occupies 50% of the receptors at equilibrium. While the provided results primarily report Ki and IC50 values from competitive assays, these are mathematically related to the Kd of the radioligand used in the assay.

RadioligandReceptorCompound ClassMeasured ParameterFinding
[3H]ParoxetineSerotonin Transporter (SERT)3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidinesKiValues ranged from 2 to 400 nM. nih.gov
Not Specifiedμ-Opioid Receptor (MOR) & σ1 ReceptorFentanyl Triazole DerivativesIC50Moderate to very low affinity in the micromolar range. scielo.br
Not Specifiedσ1 and σ2 ReceptorsPhenoxyalkylpiperidinesKiHigh affinity for σ1 with specific substitutions. uniba.it

Cellular Pharmacology and Biological Activity in Research Models

The biological activity of this compound analogues is further investigated in cellular models to understand their functional consequences upon target engagement.

While specific data on this compound in cell viability, proliferation, or apoptosis assays is limited in the provided search results, the broader class of piperidine derivatives has been studied in these contexts. For instance, the sigma-1 (σ1) receptor, a target for some phenoxyalkylpiperidines, is known to regulate cell proliferation, with σ1 antagonists showing cytotoxic effects. uniba.it

Cell-based assays are crucial for determining the potential toxicological effects of drug candidates and for distinguishing between anti-proliferative effects and the induction of apoptosis or necrosis. moleculardevices.com High-content screening methods can differentiate between live, necrotic, and apoptotic cells within the same experiment, providing a detailed picture of a compound's cellular impact. moleculardevices.com

Functional assays, such as the [35S]GTPγS binding assay, are used to determine the efficacy of a ligand at a G protein-coupled receptor (GPCR), distinguishing between agonists, antagonists, and inverse agonists. creative-bioarray.comnih.gov This assay measures the activation of G proteins, which is an early event following receptor stimulation by an agonist. creative-bioarray.comnih.gov

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have utilized the [35S]GTPγS binding assay to characterize their opioid receptor agonist and antagonist properties. nih.gov For example, one compound was found to be an antagonist at the μ and κ opioid receptors, showing no agonist efficacy at concentrations up to 10 μM. nih.gov In contrast, another analogue was identified as a weak agonist at the δ opioid receptor. nih.gov

Similarly, the evaluation of piperazine (B1678402) JDTic-like analogues in an in vitro [35S]GTPγS binding assay revealed their antagonist properties at the κ opioid receptor. nih.govnih.gov These studies often lead to the identification of potent and selective antagonists. nih.govnih.gov

The results from these functional assays provide crucial information about the intrinsic activity of the compounds, complementing the binding affinity data.

Compound ClassReceptor TargetAssayFinding
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesOpioid Receptors[35S]GTPγS bindingIdentified both antagonists and weak partial agonists. nih.gov
Piperazine JDTic-like analoguesκ Opioid Receptor[35S]GTPγS bindingIdentified potent and selective κ opioid receptor antagonists. nih.govnih.gov

Investigations of Molecular and Signaling Pathways at the Cellular Level

While direct cellular studies on the specific molecular and signaling pathways modulated by this compound are not extensively documented in publicly available research, the broader class of phenoxymethylpiperidine analogues has been the subject of investigations that provide insights into their potential cellular mechanisms. These studies reveal that compounds with this core structure can interact with various cellular targets and influence key signaling cascades, particularly those involved in neurotransmission and cellular regulation.

Research into structurally related phenoxyalkylpiperidines has demonstrated their potential to act as high-affinity ligands for various receptors. For instance, a series of N-[(4-methoxyphenoxy)ethyl]piperidines were found to exhibit high affinity for the sigma-1 (σ1) receptor, with some analogues showing Ki values in the subnanomolar range. uniba.it The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, known to modulate calcium signaling, ion channel function, and intercellular signaling. Ligands of this receptor can influence a variety of downstream pathways, including those involved in neuroprotection and anti-amnesic effects. uniba.it

Furthermore, analogues of phenoxypropyl piperidine have been identified as potent agonists of the ORL1 (NOP) receptor, a member of the opioid receptor family. nih.gov Activation of the ORL1 receptor is known to modulate cyclic AMP (cAMP) levels within the cell, a crucial second messenger involved in numerous signaling pathways. nih.gov

The piperidine moiety itself is a common scaffold in compounds targeting a wide array of biological pathways. Piperidine derivatives have been shown to interact with pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades, which are critical in regulating inflammation, cell proliferation, and apoptosis. nih.govnih.gov For example, the natural product piperine, which contains a piperidine ring, has been shown to reduce the expression of inflammatory mediators and modulate the expression of ERK and p38, key components of the MAPK pathway. nih.govnih.gov In the context of cancer, certain synthetic piperidin-4-ones have been found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in cancer cell lines. nih.gov

While these findings relate to analogues and the broader class of piperidine-containing compounds, they suggest that this compound could potentially influence cellular function through interaction with neurotransmitter receptors or by modulating intracellular signaling cascades like the MAPK pathway. However, dedicated in vitro pharmacological profiling and cellular studies are required to elucidate the specific molecular targets and signaling pathways directly affected by this particular compound.

In Vitro Affinity of Phenoxyalkylpiperidine Analogues for Target Receptors

The following table summarizes the binding affinities of some phenoxyalkylpiperidine analogues for the sigma-1 (σ1) and sigma-2 (σ2) receptors, demonstrating the high affinity and selectivity that can be achieved with this chemical scaffold.

CompoundTarget ReceptorKi (nM)
N-[(4-methoxyphenoxy)ethyl]piperidine (1b)σ11.49
N-[(4-methoxyphenoxy)ethyl]piperidine (1b)σ2>800
(R)-N-[1-(4-methoxyphenoxy)propan-2-yl]piperidine ((R)-2b)σ10.89
(R)-N-[1-(4-methoxyphenoxy)propan-2-yl]piperidine ((R)-2b)σ252.3
(S)-N-[1-(4-methoxyphenoxy)propan-2-yl]piperidine ((S)-2b)σ11.25
(S)-N-[1-(4-methoxyphenoxy)propan-2-yl]piperidine ((S)-2b)σ2125

Data sourced from a study on phenoxyalkylpiperidines as sigma-1 receptor ligands. uniba.it

Structure Activity Relationship Sar Studies of 4 3 Methoxyphenoxy Methyl Piperidine Derivatives

Elucidation of Key Pharmacophores and Structural Requirements for Activity

A pharmacophore model for derivatives of the 4-((3-Methoxyphenoxy)methyl)piperidine scaffold generally consists of three key features: a cationic or ionizable group, a hydrophobic region, and a hydrogen bond acceptor. nih.gov The piperidine (B6355638) nitrogen, which is typically protonated at physiological pH, serves as the cationic center, often forming critical ionic or hydrogen bond interactions with acidic residues in the target protein, such as aspartic or glutamic acid. uniba.it

The methoxyphenoxy moiety provides the necessary hydrophobic and aromatic characteristics, engaging in van der Waals, pi-pi, or hydrophobic interactions within the binding pocket. nih.govuniba.it For some targets, like the sigma-1 (σ1) receptor, the phenoxy portion connected to the piperidine basic moiety is considered an optimal scaffold for achieving selectivity over related receptor subtypes. uniba.it The spatial arrangement of these features, dictated by the linker, is critical for proper alignment and high-affinity binding. A 'folded' conformation, where the aromatic ring and the piperidine are in a specific orientation relative to each other, has been identified as crucial for the activity of some related inhibitors. nih.gov

Impact of Piperidine Ring Substituents on Molecular Recognition and Functional Response

Substitutions on the piperidine ring can significantly influence the binding affinity and functional activity of these derivatives by altering their conformation, steric profile, and interactions with the target protein.

The location of substituents on the piperidine ring is a critical determinant of pharmacological activity. Studies on various piperidine-containing scaffolds have demonstrated that even minor changes in substituent position can lead to significant differences in potency and selectivity.

4-Position: Substitution at the 4-position of the piperidine ring is often favorable. For instance, a 4-methyl piperidine substituent was found to produce high inhibitory activity for monoamine oxidase B (MAO-B). nih.gov In research targeting the choline (B1196258) transporter, moving an N-methylpiperidine group from the 4-position to the 3-position was tolerated but resulted in a decrease in activity. nih.gov

3-Position: While sometimes less optimal than the 4-position, substitution at the 3-position can still yield active compounds. nih.gov In a series of anticancer agents, the presence of a methyl group at either the 3- or 4-position of the piperidine ring led to the highest activity. ajchem-a.com

Para- vs. Meta-Substitution: For certain targets, para-substitution on the piperidine ring is preferred over meta-substitution. nih.gov The addition of a hydroxyl function at the para-position has been shown to increase MAO inhibitory effects. nih.gov

Table 1: Effect of Piperidine Ring Substituent Position on Activity

Scaffold/Target Substituent Position Observed Effect on Activity Reference
MAO-B InhibitorMethyl4High inhibitory activity nih.gov
Choline Transporter InhibitorN-Methylpiperidine3 (vs. 4)Less active nih.gov
Anticancer SulfonamideMethyl3 or 4Highest anticancer property ajchem-a.com
MAO InhibitorHydroxylPara (vs. Meta)Increased inhibitory effect nih.gov

The substituent on the piperidine nitrogen plays a pivotal role in molecular recognition. This atom is often a key interaction point with the biological target, and modifications can modulate basicity, steric bulk, and lipophilicity.

In the development of inhibitors for the presynaptic choline transporter, the N-substituent on the piperidine ether moiety was systematically evaluated. nih.gov It was discovered that an unsubstituted piperidine (NH) resulted in a significantly less active compound. nih.gov In contrast, the introduction of an N-methyl group restored potency, yielding a compound that was equipotent with the corresponding N-isopropyl analog. nih.gov This demonstrates that while an N-alkyl substituent is critical for activity in this series, the size of the alkyl group (methyl vs. isopropyl) has a less pronounced effect. In many synthetic routes, the piperidine nitrogen is temporarily protected, for example as a tert-butyl carbamate (B1207046) (N-Boc), which is later removed to allow for the introduction of various N-substituents. nih.gov

Table 2: Influence of N-Substituents on Choline Transporter Inhibition

N-Substituent Relative Activity Reference
H (unsubstituted)Much less active nih.gov
MethylActive, equipotent with isopropyl nih.gov
IsopropylActive nih.gov

Role of the Methoxyphenoxy Moiety in Ligand-Target Interactions

The methoxy (B1213986) group itself, and its position on the phenyl ring, are crucial for activity. The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can fit into small hydrophobic pockets.

Importance of Substitution: The necessity of a substituent on the phenoxy ring was clearly demonstrated in a series of choline transporter inhibitors, where the unsubstituted phenol (B47542) analog was found to be inactive. nih.gov

Methoxy Group Interaction: In molecular docking studies of sigma-1 receptor ligands, the methoxy group of a related ligand was observed to interact with the residue Y206 on the α5 helix of the receptor. uniba.it

Positional Effects: In studies of sigma-1 ligands, a para-methoxy group on the phenoxy ring (relative to the linker) produced high-affinity compounds, comparable to para-chloro analogs. uniba.it This indicates that the electronic nature of the substituent at this position can be varied while maintaining potent binding. uniba.it The introduction of a methoxy group onto an aromatic ring has also been noted to increase MAO inhibitory activity in related scaffolds. nih.gov

The linker connecting the piperidine ring and the phenoxy moiety controls the spatial relationship between these two key pharmacophoric elements. Its length and flexibility are critical for achieving an optimal binding conformation.

In the development of high-affinity σ1 receptor ligands, researchers found that increasing the linker length from an ethyl to a propyl chain (a single methylene (B1212753) unit increase) enhanced σ1 affinity. uniba.it This improvement was attributed to the longer linker allowing the phenoxy moiety to more effectively occupy a hydrophobic region of the binding site, thereby engaging in additional favorable hydrophobic interactions. uniba.it Similarly, for a series of MAO-B inhibitors based on a different core, an optimal linker length of two to five carbon atoms was identified as a requirement for maximal inhibitory activity. nih.gov

Table 3: Impact of Linker Length on Sigma-1 Receptor Affinity

Compound Series Linker Effect on σ1 Affinity (Ki) Reference
Phenoxyalkylpiperidines-(CH₂)₂- (Ethyl)High affinity uniba.it
Phenoxyalkylpiperidines-(CH₂)₃- (Propyl)Increased affinity vs. ethyl linker uniba.it

Stereoisomeric Effects on Biological Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can significantly influence its interaction with biological targets, leading to differences in activity and selectivity between stereoisomers. In the context of this compound derivatives, the introduction of a chiral center, often by substitution on the piperidine ring or the alkyl linker, has been a key area of investigation to understand these effects.

Research into closely related phenoxyalkylpiperidines has demonstrated the profound impact of stereochemistry on binding affinity and selectivity for the sigma-1 (σ1) receptor, a target of interest for various central nervous system disorders. A study focusing on N-[(4-methoxyphenoxy)ethyl]piperidines revealed that the presence of a methyl group on the piperidine ring at the 4-position conferred optimal interaction with the σ1 receptor. uniba.it

Further exploration into the effects of chirality involved the synthesis and evaluation of the individual enantiomers of these derivatives. For instance, in a series of N-[2-(4-methoxyphenoxy)-1-methylethyl]-4-methylpiperidine derivatives, the (R)- and (S)-enantiomers exhibited notable differences in their affinity for σ1 and σ2 receptors. While both enantiomers of the 4-methyl substituted piperidine derivative showed high affinity for the σ1 receptor, the (R)-enantiomer displayed a four-fold higher affinity for the σ2 receptor compared to its (S)-counterpart. uniba.it This highlights that even subtle changes in the spatial orientation of a methyl group can modulate the selectivity profile of these compounds.

The following table summarizes the binding affinities (Ki) and selectivity ratios for the enantiomers of a representative phenoxyalkylpiperidine derivative at sigma receptors.

CompoundStereochemistryσ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity Ratio
2b (R)1.4910067.1
2b (S)0.89400449.4
2a (R)1.1852.344.3
2a (S)0.34185544.1
Data sourced from a study on phenoxyalkylpiperidines as sigma-1 receptor ligands. uniba.it

These findings underscore the critical role of stereochemistry in the design of selective ligands. The differential binding affinities of the enantiomers suggest that the binding pocket of the σ1 and σ2 receptors can distinguish between the two mirror-image forms of the ligand. The higher σ1 selectivity of the (S)-enantiomers in this series indicates that this particular spatial arrangement is more favorable for interaction with the σ1 receptor's binding site and less so for the σ2 receptor's site. uniba.it Such stereoselective interactions are crucial for developing drugs with improved therapeutic profiles and reduced potential for off-target effects.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design is particularly valuable when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active compounds, it is possible to develop models that can predict the activity of new, untested molecules like 4-((3-Methoxyphenoxy)methyl)piperidine.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For a compound like this compound, a QSAR study would involve compiling a dataset of structurally similar molecules with known activities against a specific biological target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.

These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity, etc.

3D descriptors: Molecular shape, volume, and surface area.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a model that links these descriptors to the biological activity. nih.govnih.gov For instance, a QSAR model for a series of phenoxymethylpiperidine derivatives might reveal that specific steric or electronic features on the phenoxy ring are crucial for activity. The predictive power of the resulting QSAR model can then be used to estimate the biological activity of this compound and guide the synthesis of more potent analogs. A study on piperidine (B6355638) derivatives as dual NK1R antagonists and serotonin (B10506) transporter (SERT) inhibitors successfully used QSAR to design new potent lead compounds. nih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound
Descriptor TypeDescriptor NamePotential Significance
Constitutional (1D)Molecular WeightInfluences size and diffusion properties.
Topological (2D)Topological Polar Surface Area (TPSA)Predicts membrane permeability.
Geometrical (3D)Molecular VolumeRelates to the fit within a receptor binding pocket.
Electronic (3D)Dipole MomentGoverns long-range electrostatic interactions.
Hydrophobic (3D)LogPMeasures lipophilicity and affects ADME properties.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. columbiaiop.ac.inslideshare.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For this compound, a pharmacophore model could be generated based on its structural characteristics and those of other known active ligands.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond acceptor (the oxygen atom of the methoxy (B1213986) group and the ether linkage).

A hydrogen bond donor (the nitrogen atom in the piperidine ring, when protonated).

An aromatic ring (the methoxyphenoxy group).

A hydrophobic region (the piperidine ring and the aromatic system).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the required features, a process known as virtual screening. sciengpub.irresearchgate.net This approach allows for the rapid identification of diverse chemical scaffolds that are likely to exhibit the desired biological activity. Pharmacophore models for piperidine and piperazine (B1678402) derivatives have been successfully used to identify dual antagonists for the dopamine (B1211576) D2 and serotonin 5-HT2A receptors. researchgate.net

Structure-Based Drug Design Approaches

When the three-dimensional structure of the target receptor or enzyme is available, structure-based drug design methods can be employed. These techniques use the target's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nanobioletters.comnih.gov For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. This process can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Potential targets for this compound could include G-protein coupled receptors (GPCRs), ion channels, or enzymes, given the prevalence of the piperidine scaffold in centrally acting agents. tandfonline.comnih.gov Docking studies on similar piperidine derivatives have revealed critical interactions with amino acid residues in the binding pockets of targets like the µ-opioid receptor and VEGFR-2. tandfonline.comnih.gov For example, the piperidine nitrogen can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions.

Table 2: Potential Molecular Interactions of this compound in a Receptor Binding Site
Structural FeaturePotential InteractionInteracting Amino Acid Residues (Examples)
Piperidine Nitrogen (protonated)Hydrogen Bond Donor / Ionic InteractionAspartic Acid, Glutamic Acid
Methoxy OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine
Phenoxy Ether OxygenHydrogen Bond AcceptorAsparagine, Glutamine
Aromatic Ringπ-π Stacking / Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan
Piperidine RingHydrophobic InteractionLeucine, Isoleucine, Valine

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, complementing the static picture offered by molecular docking. researchgate.net By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked conformation of this compound and explore its conformational flexibility within the binding site. nih.govresearchgate.net

An MD simulation can reveal:

The stability of key hydrogen bonds and other interactions.

The role of water molecules in mediating ligand-receptor interactions.

Conformational changes in the protein upon ligand binding (induced fit).

The free energy of binding, providing a more accurate estimation of binding affinity.

Studies on other piperidine-based ligands have utilized MD simulations to confirm the stability of their binding modes and to understand the energetic contributions of different interactions. nih.govnih.gov

Theoretical Calculations and Cheminformatics

Theoretical calculations and cheminformatics play a crucial role in predicting the physicochemical properties and drug-likeness of a compound. For this compound, these methods can provide valuable information before its synthesis and experimental testing.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure and properties of molecules with high accuracy. researchgate.net DFT calculations can be used to determine optimized molecular geometry, electronic properties like HOMO-LUMO energy gap, and reactivity descriptors.

Cheminformatics tools are used to predict a range of physicochemical properties that are important for a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. researchgate.net

Table 3: Calculated Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Drug Design
Molecular FormulaC₁₃H₁₉NO₂Basic structural information.
Molecular Weight221.30 g/molAffects absorption and diffusion; generally <500 for oral drugs.
Topological Polar Surface Area (TPSA)38.7 ŲPredicts cell permeability; generally <140 Ų for good CNS penetration.
logP (Octanol-Water Partition Coefficient)2.3Indicates lipophilicity; affects absorption and distribution.
Hydrogen Bond Donors1 (the piperidine NH)Important for receptor binding; generally ≤5.
Hydrogen Bond Acceptors3 (the two oxygens and one nitrogen)Important for receptor binding; generally ≤10.
Rotatable Bonds4Influences conformational flexibility; generally ≤10.

The application of these computational methods provides a comprehensive in silico profile of this compound, enabling a rational, hypothesis-driven approach to its further investigation as a potential drug candidate.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to calculate various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. biointerfaceresearch.com These calculations are fundamental for understanding a molecule's reactivity, stability, and intermolecular interactions. nih.gov

While specific DFT studies for this compound have not been identified in a comprehensive literature search, the application of this method to analogous piperidine-containing structures is common. nih.govrasayanjournal.co.inresearchgate.net Such studies typically provide critical data on the molecule's electronic and reactive properties. A DFT analysis of this compound would yield valuable information on several key parameters that predict its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. nih.gov

Table 1: Typical Parameters Investigated in a DFT Study This table is illustrative of the data that would be generated in a DFT study of the target compound.

Parameter Description Significance
Optimized Molecular Geometry The lowest energy, most stable 3D arrangement of atoms. Provides foundational information on bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's capacity to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's capacity to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov
Mulliken Atomic Charges Calculated distribution of electron charge among the atoms. Helps in understanding electrostatic interactions and reactivity. nih.govrasayanjournal.co.in

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. nih.gov |

A full DFT analysis would provide a quantitative basis for understanding the intrinsic electronic properties of this compound, guiding its potential applications in medicinal chemistry and material science.

In Silico Prediction of ADMET-Related Properties for Research Prioritization

In the early phases of drug discovery, prioritizing compounds with favorable pharmacokinetic profiles is essential to reduce attrition rates in later developmental stages. researchgate.net The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties offers a rapid and cost-effective method to evaluate the drug-likeness of a molecule. researchgate.netscienceopen.com Computational tools and web servers such as SwissADME, pkCSM, and admetSAR are frequently used to forecast these crucial parameters based on a compound's chemical structure. researchgate.net

For a compound like this compound, these predictive models assess compliance with established criteria for drug-likeness, such as Lipinski's Rule of Five. researchgate.netscispace.com This rule evaluates parameters including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate if a compound is likely to have good oral absorption and intestinal permeability. nih.gov

Beyond basic physicochemical properties, ADMET prediction tools estimate a wide range of pharmacokinetic behaviors. nih.gov These include gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), interactions with cytochrome P450 (CYP) enzymes responsible for drug metabolism, and various toxicity endpoints like mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). researchgate.netscispace.comnih.gov For instance, prediction of whether a compound is a substrate or inhibitor of CYP enzymes like CYP3A4 or CYP2D6 is critical, as this can affect its metabolic rate and potential for drug-drug interactions. scispace.comnih.gov

Table 2: Illustrative In Silico ADMET and Physicochemical Profile This table presents a representative set of ADMET-related properties that would be computationally predicted for a compound like this compound to assess its drug-like potential. The values are hypothetical and based on typical parameters evaluated in such studies.

Property Category Parameter Predicted Value/Classification Significance
Physicochemical Properties Molecular Weight ( g/mol ) < 500 Adherence to Lipinski's Rule of Five
LogP (Lipophilicity) < 5 Adherence to Lipinski's Rule of Five
Hydrogen Bond Donors < 5 Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors < 10 Adherence to Lipinski's Rule of Five
Topological Polar Surface Area (TPSA) < 140 Ų Correlates with cell permeability
Absorption Gastrointestinal (GI) Absorption High Likelihood of good oral bioavailability
Blood-Brain Barrier (BBB) Permeability Varies Predicts potential for CNS activity
Distribution Plasma Protein Binding Predicted as % bound Affects the free concentration of the drug available for therapeutic action. researchgate.net
Metabolism CYP2D6 Inhibitor Yes/No Predicts potential for drug-drug interactions. scispace.com
CYP3A4 Inhibitor Yes/No Predicts potential for drug-drug interactions. scispace.com
Toxicity Ames Mutagenicity Non-mutagen Predicts carcinogenic potential

The collective output from these predictions allows researchers to build a comprehensive risk-benefit profile, enabling an informed decision on whether to advance a compound like this compound for more resource-intensive experimental testing.

Conformational Analysis of the Piperidine Ring and Overall Molecular Structure

In a substituted piperidine, the substituents can occupy one of two positions in the chair form: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For 4-substituted piperidines, the conformational free energies are nearly identical to those of analogously substituted cyclohexanes. nih.gov The bulky (3-methoxyphenoxy)methyl group attached to the C4 position of the piperidine ring creates significant steric demand.

There are two possible chair conformations for this compound:

Axial Conformer: The (3-methoxyphenoxy)methyl group is in the axial position. This orientation leads to significant, unfavorable steric clashes known as 1,3-diaxial interactions with the axial hydrogen atoms at the C2 and C6 positions of the ring.

Equatorial Conformer: The (3-methoxyphenoxy)methyl group is in the equatorial position. This orientation places the bulky substituent away from the other axial hydrogens on the same side of the ring, thus minimizing steric hindrance and resulting in a more stable, lower-energy conformation.

Advanced Research Applications and Future Directions for 4 3 Methoxyphenoxy Methyl Piperidine Analogues

Utilization as Chemical Probes for Biological System Exploration

Chemical probes are essential tools for dissecting biological pathways and validating protein function. An ideal probe exhibits high affinity for its intended target, typically below 100 nM, and significant selectivity (at least tenfold) over other related targets. nih.gov Analogues of 4-((3-Methoxyphenoxy)methyl)piperidine are well-suited for development into such probes. For instance, structure-activity relationship (SAR) studies on related scaffolds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine, have led to the identification of compounds with exceptional binding affinity and selectivity for specific receptors, like the dopamine (B1211576) 4 receptor (D4R). researchgate.netchemrxiv.org One such compound, 14a (a specific difluorinated analogue), demonstrated a K_i value of 0.3 nM for the D4R with over 2000-fold selectivity against other dopamine receptor subtypes. chemrxiv.org Although some compounds in this series showed metabolic liabilities, their high selectivity makes them valuable as in vitro tool compounds for investigating receptor signaling. researchgate.netchemrxiv.org

The development of such selective ligands allows researchers to interrogate the function of a specific receptor or enzyme in a complex biological environment without producing off-target effects that could confound the results. nih.gov High-throughput screening campaigns have also identified piperidine-containing molecules as potential chemical probes to investigate the function of receptors like RXFP3/4, which are implicated in various central nervous system (CNS) processes. mdpi.com The identification of these hit compounds provides a starting point for designing more refined probes to explore the roles of these receptors in appetite, metabolism, and emotional regulation. mdpi.com

Development as Scaffold Components for Novel Compound Libraries

The this compound framework serves as an excellent foundational scaffold for the construction of novel compound libraries. The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, and its substitution at various positions allows for the creation of three-dimensionally diverse molecules. whiterose.ac.uk This 3D complexity is increasingly sought after in drug discovery to access novel chemical space and improve target engagement. news-medical.net

Commercial and proprietary compound libraries, such as those from ChemDiv, frequently incorporate diverse piperidine-based scaffolds for screening against various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. chemdiv.com Researchers leverage these libraries for virtual and high-throughput screening campaigns to identify novel inhibitors or modulators. chemdiv.com

The synthesis of piperidine derivatives can be systematically approached to generate libraries of regio- and diastereoisomers. For example, a general strategy involves the hydrogenation of substituted pyridines to yield cis-piperidines, followed by base-mediated epimerization to access the corresponding trans-isomers. whiterose.ac.uk This allows for a comprehensive exploration of the chemical space around the piperidine core. The functional handles on the this compound scaffold, such as the piperidine nitrogen and the aromatic ring of the phenoxy group, provide convenient points for diversification, enabling the generation of large libraries for screening.

Table 1: Examples of Piperidine-Based Scaffolds in Research

Scaffold Name Key Structural Feature(s) Research Application Area Reference(s)
4,4-Difluoro-3-(phenoxymethyl)piperidine Gem-difluoro substitution on the piperidine ring Development of selective D4 receptor antagonists researchgate.net, chemrxiv.org
Methyl substituted pipecolinates Regio- and diastereoisomeric diversity 3D fragment-based drug discovery whiterose.ac.uk
(3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine Chiral piperidine with multiple substitution points Discovery of novel potent analgesics nih.gov
N-Substituted Piperidines Varied substituents on the piperidine nitrogen Development of anti-Alzheimer agents and anticonvulsants ajchem-a.com

Potential in Target Validation Studies and Mechanistic Research

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target will have the desired therapeutic effect. Piperidine analogues are instrumental in these studies. Once a potent and selective ligand for a target is identified, it can be used to probe the target's function in cellular and in vivo models.

For example, mechanistic studies on a potent analgesic analogue, 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one , revealed that its analgesic effect was mediated through an active metabolite. nih.gov Further investigation using molecular dynamics simulations helped to propose a mechanism for how this metabolite activates the μ opioid receptor. nih.gov Such detailed mechanistic insights are invaluable for understanding how a drug works at the molecular level and for designing next-generation compounds with improved properties.

Biophysical techniques are often employed in conjunction with these chemical tools for target validation. Methods like X-ray crystallography can provide atomic-level detail of how a piperidine ligand binds to its target protein, while techniques such as MicroScale Thermophoresis (MST) can quantify binding affinities in solution. mdpi.com This combination of potent chemical probes and advanced biophysical analysis provides a robust platform for validating new drug targets and elucidating their mechanisms of action. mdpi.com

Strategic Integration with High-Throughput Screening Initiatives

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. nih.gov Compound libraries built around the this compound scaffold and its analogues are strategically integrated into HTS campaigns. The structural diversity of these libraries increases the probability of finding a "hit" compound.

A tiered HTS approach is often used to manage the large scale of these screens and to eliminate false positives. nih.gov For instance, an initial screen might be performed at a single high concentration to identify a large pool of potential inhibitors. nih.gov These initial hits are then subjected to further testing in concentration-response format and secondary assays to confirm their activity and rule out non-specific effects. mdpi.comnih.gov

Table 2: Example of a Tiered HTS Campaign

Screening Tier Purpose Methodology Example Target Reference(s)
Primary Screen Identify initial "hit" compounds from a large library. Single high-concentration assay. Thyroperoxidase (TPO) nih.gov
Secondary Screen Confirm activity and determine potency. Concentration-response curves. RXFP3/4 Receptors mdpi.com
Confirmatory/Counter Screen Rule out false positives and assess selectivity. Orthogonal assays (e.g., luciferase inhibition, cytotoxicity assays). Thyroperoxidase (TPO) nih.gov

The results from HTS campaigns not only identify starting points for drug development but also provide valuable data for building structure-activity relationships and computational models to guide future library design. mdpi.comchemdiv.com

Design of Bifunctional Ligands or Modulators

A growing area of interest in medicinal chemistry is the design of bifunctional molecules, such as dual-target ligands or proteolysis-targeting chimeras (PROTACs). These molecules are designed to interact with two different biological targets simultaneously, which can lead to synergistic effects or novel therapeutic outcomes. The this compound scaffold is an attractive starting point for creating such molecules due to its multiple, readily modifiable chemical handles.

For example, the piperidine nitrogen can be functionalized with a linker connected to a second pharmacophore that targets a different protein. Alternatively, the phenoxy ring can be modified to incorporate functionalities that engage a secondary binding pocket or a separate target altogether. This approach has been conceptually applied in the development of multi-targeted drugs, such as combining acetylcholinesterase (AChE) inhibition with antioxidant activity in a single molecule for potential anti-Alzheimer's applications. ajchem-a.com By linking two distinct pharmacophores, researchers can create agents with a unique pharmacological profile that would be difficult to achieve with a combination of two separate drugs.

Emerging Synthetic Methodologies for Piperidine Derivatives (e.g., Flow Chemistry, Catalytic Approaches)

The synthesis of complex piperidine derivatives has been significantly advanced by modern synthetic methodologies, enabling more efficient, scalable, and environmentally friendly production. nih.gov These methods are crucial for generating the diverse libraries needed for drug discovery and for the large-scale production of promising candidates. news-medical.net

Catalytic Approaches: Numerous catalytic methods have been developed for the asymmetric synthesis of piperidines, which is critical for producing specific stereoisomers. researchgate.net These include:

Hydrogenation of Pyridines: Transition metal catalysts (e.g., based on palladium, rhodium, ruthenium, iridium) are widely used for the hydrogenation of pyridine (B92270) precursors to form piperidines. nih.gov Organocatalysis also presents a metal-free alternative. acs.org

Intramolecular Cyclization: Metal-catalyzed intramolecular reactions, such as the amination of alkenes, provide a powerful route to substituted piperidines. nih.gov

Metalloradical Catalysis: Cobalt-catalyzed reactions can form piperidine rings from linear aldehydes in a one-pot process, offering a novel route to these important heterocycles. scispace.com

Biocatalysis: A novel two-step process combines biocatalytic C-H oxidation with radical cross-coupling, dramatically simplifying the synthesis of complex piperidines and reducing the number of required synthetic steps. news-medical.net

Flow Chemistry: Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers several advantages for piperidine synthesis. These include enhanced safety, better reaction control, and easier scalability. nih.govacs.org Continuous flow protocols have been successfully developed for the rapid synthesis of chiral piperidines, delivering products in high yield and diastereoselectivity within minutes. acs.orgorganic-chemistry.org Electrosynthesis in flow microreactors also provides a green and efficient method for cyclization reactions to form piperidine rings without the need for toxic reagents. nih.govresearchgate.net

Table 3: Comparison of Synthetic Methodologies for Piperidine Derivatives

Methodology Key Advantages Example Reaction Reference(s)
Catalytic Hydrogenation Well-established, versatile for various substrates. Palladium-catalyzed hydrogenation of a pyridine derivative. nih.gov
Organocatalysis Metal-free, enables enantioselective synthesis. Domino Michael addition/aminalization to form polysubstituted piperidines. acs.org
Flow Chemistry Rapid, scalable, improved safety and control. Continuous flow synthesis of α-chiral piperidines using Grignard reagents. acs.org, organic-chemistry.org
Electroreductive Cyclization Green (eliminates toxic reagents), efficient. Cyclization of an imine with a dihaloalkane in a flow microreactor. nih.gov, researchgate.net
Biocatalysis/Radical Coupling Reduces step count, highly efficient for complex molecules. C-H oxidation followed by nickel electrocatalysis. news-medical.net

These advanced synthetic tools empower chemists to readily access a wide range of this compound analogues, accelerating the cycle of design, synthesis, and testing in modern drug discovery. news-medical.netnih.gov

Q & A

Q. What are the established synthetic routes for 4-((3-Methoxyphenoxy)methyl)piperidine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine derivative with 3-methoxyphenoxy methyl chloride under basic conditions (e.g., triethylamine) to promote deprotonation and facilitate substitution . Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with TLC monitoring to confirm purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Elemental Analysis : Validates molecular formula (e.g., %C, %H, %N matching theoretical values) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxyphenoxy methyl group at C4 of piperidine) .
    • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Chromatography : HPLC or GC-MS assesses purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding affinity .
  • Docking Simulations : Model interactions with biological targets (e.g., serotonin receptors) by aligning the methoxyphenoxy moiety into hydrophobic pockets .
  • Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate intermediates to optimize synthetic routes .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., uniform cell lines, IC50 measurement methods) to isolate variables .
  • Metabolic Stability Testing : Assess if discrepancies arise from differences in cytochrome P450 metabolism using liver microsome assays .
  • Structural Confirmation : Verify stereochemistry via X-ray crystallography; enantiomers may exhibit divergent activities (e.g., (-)-trans isomers showing higher 5-HT potentiation) .

Q. What strategies are effective in optimizing enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ Sharpless asymmetric epoxidation or Jacobsen catalysts to control stereochemistry at the piperidine C4 position .
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Circular Dichroism (CD) : Monitor enantiomeric excess during synthesis to refine catalytic conditions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

Methodological Answer:

  • Receptor Binding Assays : Radiolabeled ligands (e.g., 3^3H-5-HT) quantify affinity for serotonin receptors in brain tissue homogenates .
  • Electrophysiology : Patch-clamp recordings on neuronal cells measure changes in ion channel activity post-treatment .
  • Knockout Models : Use CRISPR-edited cell lines lacking specific receptors to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.